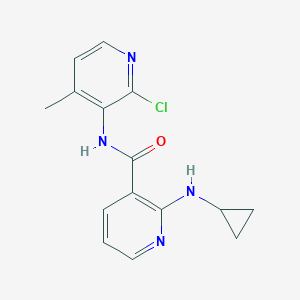










|
REACTION_CXSMILES
|
Cl[C:2]1[C:7]([C:8]([NH:10][C:11]2[C:12]([Cl:18])=[N:13][CH:14]=[CH:15][C:16]=2[CH3:17])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.O.O.O.O.O.O.O.O.O.O.O.O.P([O-])([O-])([O-])=O.[Na+].[Na+].[Na+].[CH:39]1([NH2:42])[CH2:41][CH2:40]1>CC1C=CC=CC=1C.O>[Cl:18][C:12]1[C:11]([NH:10][C:8]([C:7]2[C:2]([NH:42][CH:39]3[CH2:41][CH2:40]3)=[N:3][CH:4]=[CH:5][CH:6]=2)=[O:9])=[C:16]([CH3:17])[CH:15]=[CH:14][N:13]=1 |f:1.2.3.4.5.6.7.8.9.10.11.12.13.14.15.16|
|


|
Name
|
|
|
Quantity
|
15 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=CC=C1C(=O)NC=1C(=NC=CC1C)Cl
|
|
Name
|
|
|
Quantity
|
20.21 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.O.O.O.O.O.O.O.O.P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
|
|
Name
|
|
|
Quantity
|
12.12 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)N
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC=1C=CC=CC1C
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
135 (± 5) °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirred for 10 min at 70-80° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
Then the reaction mass was cooled to 70-75° C.
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
|
Type
|
WASH
|
|
Details
|
washed the organic layer with DM water (45 ml) at 70-80° C
|
|
Type
|
CONCENTRATION
|
|
Details
|
The organic layer was concentrated at 60-65° C. under reduced pressure
|
|
Type
|
TEMPERATURE
|
|
Details
|
The concentrated mass was cooled to 5-10° C.
|
|
Type
|
STIRRING
|
|
Details
|
stirred for 30 min
|
|
Duration
|
30 min
|
|
Type
|
FILTRATION
|
|
Details
|
Filtered the solid
|
|
Type
|
CUSTOM
|
|
Details
|
obtained
|
|
Type
|
WASH
|
|
Details
|
washed with chilled o-xylene (15 ml, 5-10° C.)
|
|
Type
|
CUSTOM
|
|
Details
|
Dried the obtained solid at 55-60° C. under reduced pressure
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
ClC1=NC=CC(=C1NC(=O)C=1C(=NC=CC1)NC1CC1)C
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |